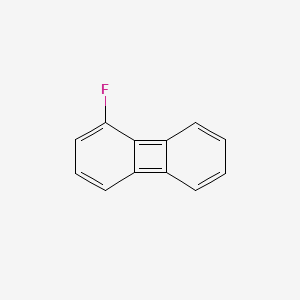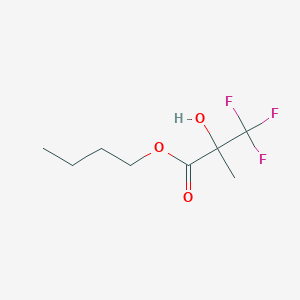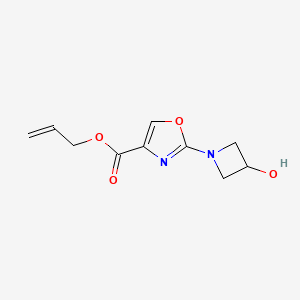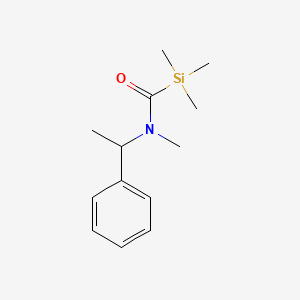
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-: is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a carboxamide moiety, with additional methyl and phenylethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- typically involves the reaction of a silane precursor with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Scientific Research Applications
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Comparison: Compared to similar compounds, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is unique due to its phenylethyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
632358-69-1 |
|---|---|
Molecular Formula |
C13H21NOSi |
Molecular Weight |
235.40 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
InChI Key |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
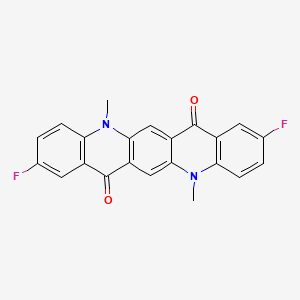
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
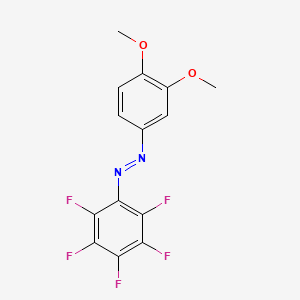
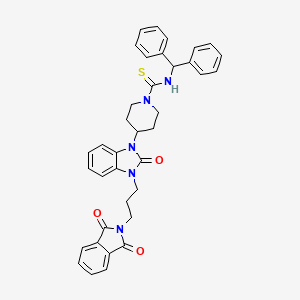
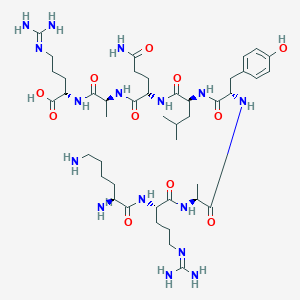
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
